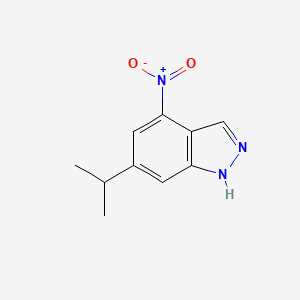

1H-Indazole, 6-(1-methylethyl)-4-nitro-

Description

Overview of Indazole Heterocycles and their Structural Diversity

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govresearchgate.net This fusion results in a molecule with the chemical formula C₇H₆N₂. researchgate.netaustinpublishinggroup.com The indazole core is a subject of significant interest in medicinal and organic chemistry due to the diverse biological activities exhibited by its derivatives. nih.govresearchgate.net

A key characteristic of the indazole ring is its ability to exist in different tautomeric forms due to the position of the nitrogen-bound hydrogen atom. nih.govaustinpublishinggroup.com The three possible tautomers are 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-indazole form being the most common and generally the most stable. nih.govaustinpublishinggroup.comnih.gov The stability of the 1H-tautomer has been supported by both theoretical calculations and experimental studies. austinpublishinggroup.comnih.gov Indazole is an amphoteric molecule, meaning it can be protonated to form an indazolium cation or deprotonated to yield an indazolate anion. nih.govwikipedia.org

The structural diversity of indazoles is vast, arising from the potential for substitution at various positions on both the benzene and pyrazole rings. This versatility allows for the fine-tuning of the molecule's physicochemical and biological properties. Numerous synthetic methodologies have been developed to access this scaffold and its derivatives, reflecting its importance in drug discovery. researchgate.netnih.govorganic-chemistry.org Several approved drugs, such as the anti-inflammatory agent Bendazac and the anti-cancer drug Niraparib, contain the 1H-indazole scaffold, highlighting its pharmacological relevance. nih.gov

| Property | Value | Source |

| Chemical Formula | C₇H₆N₂ | researchgate.netaustinpublishinggroup.com |

| Tautomeric Forms | 1H-indazole, 2H-indazole, 3H-indazole | nih.govaustinpublishinggroup.com |

| pKa (Indazolium/Indazole) | 1.04 | nih.govwikipedia.org |

| pKa (Indazole/Indazolate) | 13.86 | nih.govwikipedia.org |

Significance of Nitro-Substituted Indazoles in Organic Chemistry Research

The introduction of a nitro group (—NO₂) onto the indazole scaffold significantly influences its chemical reactivity and biological profile, making nitro-substituted indazoles a particularly important subclass. The strong electron-withdrawing nature of the nitro group can modify the electron density of the ring system, impacting its reactivity in further chemical transformations. acs.orgmdpi.com

Research has shown that the position of the nitro group on the indazole ring is crucial. For instance, various C-nitro-1H-indazoles, including 4-nitro, 5-nitro, and 6-nitro derivatives, have been synthesized and studied. nih.govacs.org The synthesis of these compounds often involves the nitration of the parent indazole or the cyclization of appropriately substituted precursors, such as nitro-substituted o-toluidines or 2-nitrobenzaldehydes. nih.govorganic-chemistry.orgorgsyn.org For example, 5-nitroindazole (B105863) can be prepared from 2-amino-5-nitrotoluene. orgsyn.org Similarly, syntheses for 1-aryl-5-nitro-1H-indazoles have been developed, demonstrating the utility of these compounds as synthetic intermediates. mdpi.com

From a biological standpoint, nitroindazoles have garnered attention for a range of activities. Notably, certain nitro-substituted indazoles act as inhibitors of nitric oxide synthase (NOS) isoforms, with 7-nitroindazole (B13768) being a well-known example. nih.govwikipedia.org The specific substitution pattern is critical for this inhibitory activity. nih.gov The study of various nitroindazoles, such as 4,6- and 6,7-difluoro-3-methyl-1H-indazoles, further illustrates the ongoing effort to explore the structure-activity relationships within this chemical class. acs.org

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Nitro-1H-indazole | 7597-18-4 | C₇H₅N₃O₂ | 163.13 |

| 5-Nitro-1H-indazole | 5401-94-5 | C₇H₅N₃O₂ | 163.13 |

| 1-Methyl-6-nitro-1H-indazole | 6850-23-3 | C₈H₇N₃O₂ | 177.16 |

| 3-Methyl-5-nitro-1H-indazole | --- | C₈H₇N₃O₂ | 177.05 |

Data sourced from references mdpi.comorgsyn.orgchemeo.comnih.govnist.gov.

Rationale for Academic Investigation of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

The academic interest in this specific compound would likely stem from several key factors:

Exploration of Chemical Space: The compound combines three key structural features: the indazole core, a nitro group at the 4-position, and an isopropyl (1-methylethyl) group at the 6-position. Synthesizing this novel combination allows for the exploration of a new area of chemical space.

Structure-Activity Relationship (SAR) Studies: The isopropyl group at the 6-position is a lipophilic, bulky substituent. In medicinal chemistry, modifying substituents on a core scaffold is a classic strategy to understand how size, shape, and electronics affect biological activity. Comparing the activity of this compound to related molecules, such as 6-methyl-4-nitro-1H-indazole chemsrc.comchemicalbook.com or 6-nitro-1H-indazole, chemeo.comnist.gov could provide valuable insights into the SAR of this class of compounds. For example, Qian et al. synthesized 1H-indazole derivatives with disubstituent groups at both the 4- and 6-positions to investigate their potential as IDO1 inhibitors. nih.gov

Modulation of Physicochemical Properties: The introduction of the isopropyl group can alter properties like solubility, lipophilicity (logP), and metabolic stability compared to smaller alkyl groups or unsubstituted analogues. These properties are critical for a molecule's potential as a research tool or therapeutic lead.

Novel Synthetic Methodology: The synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- might require the development of new or optimized synthetic routes, which is a valuable academic pursuit in its own right.

In essence, the investigation of 1H-Indazole, 6-(1-methylethyl)-4-nitro- serves as a logical step in the systematic exploration of the indazole scaffold, aiming to generate new chemical entities with potentially unique properties and biological activities.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-6-propan-2-yl-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6(2)7-3-9-8(5-11-12-9)10(4-7)13(14)15/h3-6H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXNMYBLEZPGEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646696 | |

| Record name | 4-Nitro-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-87-3 | |

| Record name | 6-(1-Methylethyl)-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-6-(propan-2-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 1h Indazole, 6 1 Methylethyl 4 Nitro

Mechanistic Studies of Indazole Functionalization

Functionalization of the indazole ring system can proceed through several mechanistic routes, including additions to electrophiles, nucleophilic substitutions, and inherent structural isomerizations.

The reaction of N-unsubstituted indazoles with electrophiles like formaldehyde (B43269) has been a subject of detailed mechanistic study. nih.govacs.orgnih.gov For nitro-substituted indazoles, including 4-nitro and 6-nitro derivatives, the reaction with formaldehyde in an acidic aqueous medium proceeds via a well-defined mechanism. nih.govacs.org

Experimental and theoretical studies, utilizing NMR, crystallography, and DFT calculations, have determined that the reaction leads to the formation of N1-CH₂OH derivatives. nih.govacs.orgnih.gov The operative mechanism does not involve a direct reaction with the indazolium cation but rather an attack from the neutral indazole tautomer on a protonated formaldehyde molecule, which is a significantly more potent electrophile. nih.govacs.org This reaction is common to many azoles and serves as a method for functionalization, where the hydroxymethyl group can act as a precursor for further synthetic modifications. nih.gov

The process is reversible, and the stability of the resulting adduct is influenced by the substituents on the indazole ring. nih.govacs.org

Table 1: Reaction of Nitro-1H-Indazoles with Formaldehyde

| Reactant | Condition | Product | Key Observation | Reference |

| 4-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (4-Nitro-1H-indazol-1-yl)methanol | Reaction proceeds to form the N1-adduct. | nih.gov |

| 6-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | (6-Nitro-1H-indazol-1-yl)methanol | Reaction proceeds to form the N1-adduct. | nih.gov |

| 7-Nitro-1H-indazole | Aqueous HCl, Formaldehyde | No reaction | Reaction is inhibited, likely due to steric and electronic effects. | nih.gov |

Nucleophilic substitution on the indazole core is a key transformation for introducing new functional groups. The regioselectivity of these reactions is heavily dictated by the existing substitution pattern. In systems analogous to 1H-Indazole, 6-(1-methylethyl)-4-nitro-, such as 1-phenyl-4-RSO₂-6-nitro-1H-indazoles, nucleophilic attack occurs preferentially at the C4 position. researchgate.net

Studies have shown that treatment of these sulfones with nucleophiles like thiophenol results in the selective replacement of the C4-sulfonyl group, while the C6-nitro group remains intact. researchgate.net This is contrary to what might be expected for some meta-arranged nucleofuges and highlights the specific activating effect of the pyrazole (B372694) ring in concert with the nitro groups. The 4-nitro group in the target compound would strongly activate the benzene (B151609) ring to nucleophilic attack, although substitution would typically occur at positions ortho or para to the nitro group. However, the fusion of the pyrazole ring alters the electronic distribution, and studies on related dinitro- or nitro-sulfone systems show that substitution often occurs at the C4 or C7 positions.

Indazole and its derivatives exist in tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govchemicalbook.com For the parent indazole, extensive theoretical and experimental work has established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This preference for the 1H-form generally holds for substituted indazoles as well. chemicalbook.com

Therefore, 1H-Indazole, 6-(1-methylethyl)-4-nitro- is expected to exist predominantly as the 1H-tautomer. Tautomerization is a dynamic process, and the less stable 2H-tautomer can be involved as a reactive intermediate in certain reactions. The equilibrium between tautomers can be influenced by solvent, temperature, and pH, which can sometimes be exploited to control the outcome of a reaction according to the Curtin-Hammett principle. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies for 1h Indazole, 6 1 Methylethyl 4 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 1H-Indazole, 6-(1-methylethyl)-4-nitro-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework, as well as insights into the electronic environment of its nitrogen atoms.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy is the initial step in the structural analysis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-. The spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

The chemical shifts in the ¹H NMR spectrum are significantly influenced by the substituents on the indazole ring. The nitro group (-NO₂) at the C4 position is a strong electron-withdrawing group, which deshields nearby protons, causing them to resonate at a lower field (higher ppm). Conversely, the isopropyl group at C6 is an electron-donating group, leading to a slight shielding effect on adjacent protons. The N-H proton of the indazole ring typically appears as a broad signal at a high chemical shift, often above 10 ppm, and its exact position can be sensitive to the solvent used. chemicalbook.com

The expected signals for 1H-Indazole, 6-(1-methylethyl)-4-nitro- would include:

Aromatic Protons: Three distinct signals in the aromatic region of the spectrum corresponding to the protons at positions 3, 5, and 7 of the indazole ring. The H-3 proton is expected to be a singlet or a narrow doublet, while H-5 and H-7 would appear as singlets or doublets depending on the magnitude of their coupling.

Isopropyl Group Protons: A septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.

Indazole N-H Proton: A broad singlet in the downfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 1H-Indazole, 6-(1-methylethyl)-4-nitro-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.0 - 8.5 | s | - |

| H-5 | 7.5 - 8.0 | s | - |

| H-7 | 7.0 - 7.5 | s | - |

| Isopropyl-CH | 3.0 - 3.5 | sept | ~7.0 |

| Isopropyl-CH₃ | 1.2 - 1.5 | d | ~7.0 |

| N1-H | >13.0 | br s | - |

Note: These are predicted values based on known substituent effects on the indazole ring. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also heavily influenced by the electronic effects of the substituents.

For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the key features in the ¹³C NMR spectrum would be:

The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded, appearing at a high chemical shift (low field).

The carbons of the benzene (B151609) portion of the indazole ring (C-3a, C-4, C-5, C-6, C-7, C-7a) will have distinct signals. researchgate.net The presence of the nitro group generally causes a downfield shift for the carbon it is attached to and an upfield shift for the ortho and para carbons, though these effects are modulated by the fused ring system.

The carbons of the pyrazole (B372694) ring (C-3, C-3a, C-7a) will also show characteristic shifts. researchgate.netorganicchemistrydata.org

The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1H-Indazole, 6-(1-methylethyl)-4-nitro-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | 130 - 135 |

| C-3a | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 115 - 120 |

| C-6 | 140 - 145 |

| C-7 | 110 - 115 |

| C-7a | 135 - 140 |

| Isopropyl-CH | 25 - 30 |

| Isopropyl-CH₃ | 20 - 25 |

Note: These are predicted values based on known substituent effects on the indazole ring. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common than ¹H or ¹³C NMR, provides direct information about the nitrogen atoms within a molecule. nih.gov For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, three nitrogen signals would be expected: one for each of the two nitrogen atoms in the indazole ring (N-1 and N-2) and one for the nitro group (NO₂).

The chemical shifts of the indazole nitrogens are highly indicative of the tautomeric form and the electronic environment. researchgate.net The N-1 nitrogen (pyrrole-like) and N-2 nitrogen (pyridine-like) have distinct chemical shift ranges. researchgate.netnih.gov The nitrogen of the nitro group is typically found at a much lower field compared to the heterocyclic nitrogens. Comparing experimental ¹⁵N chemical shifts with values calculated using theoretical methods like Gauge-Invariant Atomic Orbital (GIAO) can confirm assignments. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to confirm the connectivity within the isopropyl group (correlation between the CH and CH₃ protons) and to identify any couplings between the aromatic protons on the indazole ring. semanticscholar.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon atom that has an attached proton (e.g., C-3/H-3, C-5/H-5, C-7/H-7, and the isopropyl carbons/protons). semanticscholar.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying the quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, HMBC correlations would be expected from the isopropyl methyl protons to the C-6 carbon of the indazole ring, confirming the position of the substituent. Correlations from H-5 and H-7 to C-6 would further solidify this assignment. semanticscholar.orgipb.pt

Spin-Spin Coupling Constants (SSCCs) and their Interpretations

Spin-spin coupling constants (J-values), measured in Hertz (Hz), provide detailed information about the connectivity and geometry of a molecule. In the ¹H NMR spectrum of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the following couplings are significant:

³JHH (vicinal coupling): The coupling between protons on adjacent carbons. The most prominent example is the ~7.0 Hz coupling between the methine and methyl protons of the isopropyl group.

Aromatic Couplings: The couplings between the protons on the benzene portion of the indazole ring (H-5 and H-7) depend on their relative positions. Ortho coupling (⁴J) is typically small in indazoles, while meta (⁵J) coupling between H-3 and H-7 can sometimes be observed as a "W" coupling of around 0.7-0.8 Hz. nih.gov The presence of a nitro group can sometimes influence the magnitude of these coupling constants. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis, a suitable single crystal of 1H-Indazole, 6-(1-methylethyl)-4-nitro- must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the positions of each atom in the crystal lattice. nih.gov

This technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the indazole core structure and the geometry of the substituents.

Planarity: Confirmation of the planarity of the bicyclic indazole ring system.

Conformation: The exact orientation of the isopropyl and nitro groups relative to the plane of the indazole ring. For example, studies on similar molecules have determined the dihedral angle between the indazole ring and the nitro group. researchgate.net

Intermolecular Interactions: Details about how the molecules pack together in the crystal, including any hydrogen bonding involving the N-H group and the nitro group, or π-stacking interactions between the aromatic rings of adjacent molecules. researchgate.netresearchgate.net

Table 3: Information Obtainable from X-ray Crystallography of 1H-Indazole, 6-(1-methylethyl)-4-nitro-

| Structural Parameter | Description |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every atom. |

| Bond Lengths (Å) | The distance between bonded atoms (e.g., C-C, C-N, N-O). |

| Bond Angles (°) | The angle formed by three connected atoms (e.g., C-C-C, C-N-N). |

| Torsion Angles (°) | The dihedral angle describing the rotation around a bond, revealing the conformation of the substituents. |

| Intermolecular Forces | Identification of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the IR spectrum provides definitive evidence for its key structural features, including the indazole core, the nitro group, and the isopropyl substituent.

The analysis of the spectrum allows for the identification of specific stretching and bending vibrations. The N-H stretch from the indazole ring is typically observed as a broad band in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzene ring portion of the indazole system appear at frequencies just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations corresponding to the isopropyl group are found just below 3000 cm⁻¹.

Crucially, the presence of the nitro group (NO₂) is confirmed by two strong absorption bands. The asymmetric stretching vibration of the N-O bond typically appears in the 1500-1560 cm⁻¹ range, while the symmetric stretch is observed between 1300 cm⁻¹ and 1370 cm⁻¹. For instance, various 5-nitro-1H-indazole derivatives exhibit characteristic nitro group absorption bands around 1512-1525 cm⁻¹ and 1331-1347 cm⁻¹. mdpi.com The C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region.

The table below summarizes the expected IR absorption frequencies for the principal functional groups in 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretch | 3100 - 3500 (broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 2970 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1560 (strong) |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1370 (strong) |

| C-N | Stretch | 1250 - 1350 |

These characteristic absorption bands collectively provide a molecular fingerprint, confirming the presence of the essential functional groups and supporting the structural elucidation of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For the synthesis and analysis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) serve as critical tools for assessing purity and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a synthesized compound and for its quantification. A Reverse-Phase HPLC (RP-HPLC) method is commonly employed for the analysis of aromatic compounds like nitro-indazole derivatives. researchgate.net This method utilizes a non-polar stationary phase and a polar mobile phase.

In a typical application, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs as the components of the sample are partitioned between the stationary phase (commonly a C18 silica (B1680970) column) and the mobile phase (often a mixture of acetonitrile (B52724) and water). The components are detected as they elute from the column, typically by a UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance. The retention time—the time it takes for the analyte to pass through the column—is a characteristic identifier for the compound under specific conditions. The purity of the sample is determined by the relative area of the peak corresponding to 1H-Indazole, 6-(1-methylethyl)-4-nitro- compared to the total area of all peaks in the chromatogram. This method is noted for its accuracy, precision, and sensitivity. researchgate.net

The following table outlines a representative set of parameters for an RP-HPLC method suitable for analyzing this compound.

| Parameter | Description |

| Column | Luna 5µ C18 or equivalent (e.g., 250 x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile and water mixture (e.g., 90:10 v/v) researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min researchgate.net |

| Detection | UV-Vis Detector (e.g., at 237 nm or other suitable wavelength) researchgate.net |

| Temperature | Ambient |

| Injection Volume | 10 - 20 µL |

This technique is invaluable for quality control in the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, ensuring the final product meets the required purity standards.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method used for monitoring the progress of a chemical reaction and for the preliminary assessment of product purity. sigmaaldrich.com The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, which serves as the stationary phase.

For non-polar to moderately polar compounds like substituted indazoles, silica gel is a common stationary phase. The plate is then placed in a sealed chamber containing a solvent system, the mobile phase, which moves up the plate by capillary action. Separation is achieved based on the differential partitioning of the sample components between the stationary and mobile phases. For instance, the purification of 1-allyl-6-nitro-1H-indazole was successfully achieved using column chromatography on silica gel with a hexane:ethyl acetate (B1210297) solvent system, a technique for which TLC is the primary analytical guide. nih.gov

The positions of the separated components are visualized, often under UV light, as spots. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify the compounds. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.

The table below details typical conditions for TLC analysis of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

| Parameter | Description |

| Stationary Phase | Silica gel G F254 plate sigmaaldrich.com |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 v/v) nih.gov |

| Application | Spotting of dissolved sample via capillary tube |

| Development | In a closed tank saturated with mobile phase vapor sigmaaldrich.com |

| Visualization | UV lamp (254 nm and/or 366 nm) |

Due to its simplicity and speed, TLC is an essential tool in the synthetic workflow, providing immediate feedback on the status of the reaction and guiding the subsequent purification process. sigmaaldrich.com

Computational and Theoretical Investigations of 1h Indazole, 6 1 Methylethyl 4 Nitro

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical studies are fundamental in determining the intrinsic properties of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, focusing on its electronic structure, stability, and the subtle interplay of its various isomeric forms.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For nitro-substituted indazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a solid foundation for understanding their ground state properties. nih.govacs.orgresearchgate.net These calculations are instrumental in determining various molecular descriptors that correlate with the molecule's stability and reactivity.

Theoretical studies on related alkyl nitroindazoles have been performed to calculate global chemical parameters, which are essential for predicting reactivity. jmaterenvironsci.com These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), chemical potential (μ), global hardness (η), global softness (S), and electrophilicity index (ω). jmaterenvironsci.comscholarsresearchlibrary.com For instance, the HOMO energy is linked to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. scirp.org

A theoretical study on alkyl nitroindazoles indicated that these molecules generally act as electrophiles (electron acceptors) in nucleophilic substitution reactions. jmaterenvironsci.com The calculated electronic potential values suggest that electron transfer would occur from a nucleophile to the alkyl nitroindazole. jmaterenvironsci.com While specific data for 1H-Indazole, 6-(1-methylethyl)-4-nitro- is not explicitly detailed in the reviewed literature, the trends observed for similar molecules, such as other alkyl nitroindazoles, provide a valuable framework for predicting its behavior.

Table 1: Calculated Global Quantum Chemical Parameters for Representative Alkyl Nitroindazoles This table presents data for related compounds to infer properties of 1H-Indazole, 6-(1-methylethyl)-4-nitro-.

| Molecule | HOMO (eV) | LUMO (eV) | Chemical Potential (μ) (eV) | Global Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| Alkyl Nitroindazole A1 | -6.7189 | -2.8274 | -4.7732 | 3.8916 | 2.9272 |

| Alkyl Nitroindazole A2 | -6.6156 | -2.7578 | -4.6867 | 3.8578 | 2.8469 |

Data sourced from a theoretical study on the reactivity of alkyl nitroindazoles. jmaterenvironsci.com

Indazole and its derivatives are known to exist in two primary tautomeric forms: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govchemicalbook.comresearchgate.net This phenomenon, known as annular tautomerism, has been extensively studied both experimentally and theoretically. mdpi.com The relative stability of these tautomers is a critical factor influencing the chemical and biological properties of indazole-based compounds.

For the parent indazole molecule, computational studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.govresearchgate.netchemicalbook.com This preference for the 1H form is a general observation for many indazole derivatives, irrespective of the solvent effects. chemicalbook.comnih.gov The substitution pattern on the indazole ring, however, can influence the tautomeric equilibrium. While most substituents favor the 1H-tautomer, in some specific cases, the 2H-tautomer can become more stable. mdpi.com

For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the presence of the nitro group, an electron-withdrawing group, and the isopropyl group at the 6-position will modulate the electronic distribution and steric environment of the indazole core. While specific computational studies on the tautomeric equilibrium of this exact molecule are not prevalent in the literature, it is generally anticipated that the 1H tautomer remains the more stable form, consistent with the general trend for substituted indazoles. researchgate.netnih.gov

The relative stabilities of the 1H and 2H tautomers are quantified by the difference in their free energies (ΔG) or electronic energies (ΔE). For the unsubstituted indazole, MP2/6-31G** calculations have shown the 1H-tautomer to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net Similar energy differences have been reported by other computational methods in both the gas phase (14.5 kJ·mol⁻¹) and in water (15.9 kJ·mol⁻¹). nih.govacs.org

For substituted indazoles, such as 1-methylindazole, the 1H-isomer is also found to be more stable than the 2-methylindazole isomer, with a calculated free energy difference of 3.2 kcal/mol (approximately 13.4 kJ/mol). chemicalbook.com More advanced calculations at the MP2/6-31G* level of theory predict an energy difference of 3.6 kcal/mol (about 15.1 kJ/mol) when thermal energy corrections and entropy effects are considered. chemicalbook.com

These findings underscore the thermodynamic preference for the 1H-tautomeric form in the indazole ring system. For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, it is expected that the 1H-tautomer will be significantly more stable than its 2H counterpart, although the precise energy difference would require specific calculations that account for the electronic and steric effects of the 4-nitro and 6-isopropyl substituents.

Table 2: Calculated Energy Differences Between Indazole Tautomers

| Compound | Method | Energy Difference (1H vs. 2H) | Phase |

| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | Not Specified |

| Indazole | Other Theoretical | 14.5 kJ·mol⁻¹ | Gas |

| Indazole | Other Theoretical | 15.9 kJ·mol⁻¹ | Water |

| 1-Methylindazole | Not Specified | 3.2 kcal/mol (~13.4 kJ/mol) | Not Specified |

| 1-Methylindazole | MP2/6-31G* | 3.6 kcal/mol (~15.1 kJ/mol) | Not Specified |

Data sourced from various theoretical studies on indazole and its derivatives. nih.govacs.orgresearchgate.netchemicalbook.com

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry provides indispensable tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers that govern reaction rates.

Understanding the mechanism of a chemical reaction requires the characterization of its transition state(s)—the highest energy point along the reaction coordinate. Computational methods, particularly DFT, are frequently employed to locate and characterize the geometry of transition state structures. The energy difference between the reactants and the transition state defines the activation barrier, a critical parameter for determining the reaction kinetics.

While specific studies detailing the calculation of transition state structures and activation barriers for reactions involving 1H-Indazole, 6-(1-methylethyl)-4-nitro- are not readily found in the surveyed literature, the general approach is well-established. For instance, in the study of cycloaddition reactions or transition-metal-catalyzed C-H activation of related heterocyclic systems, computational chemists identify transition states to rationalize the observed regioselectivity and stereoselectivity. nih.govrsc.org DFT calculations have been used to propose mechanisms, such as a radical chain mechanism in the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes. nih.gov

For a hypothetical reaction of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, a computational study would involve mapping the potential energy surface to locate the transition state connecting reactants to products. The calculated activation energy would then provide a quantitative measure of the reaction's feasibility.

Reaction pathway mapping involves the computational exploration of all possible routes a reaction can take, from reactants through various intermediates and transition states to the final products. This comprehensive analysis helps in understanding the factors that control the outcome of a reaction and can guide the optimization of reaction conditions.

For indazole synthesis and functionalization, several reaction pathways have been proposed and computationally investigated. For example, the mechanism of the Cadogan cyclization for synthesizing 2H-indazoles has been a subject of theoretical investigation, with evidence suggesting the involvement of oxygenated intermediates rather than a simple nitrene pathway. nih.gov Similarly, mechanisms for transition-metal-catalyzed C-H functionalization of indazoles have been proposed based on DFT calculations, often involving intermediates like rhodacycles in rhodium-catalyzed reactions. nih.gov

A full computational mapping of a reaction involving 1H-Indazole, 6-(1-methylethyl)-4-nitro- would provide a detailed, step-by-step energetic profile of the transformation. Such studies are crucial for predicting the major products and understanding potential side reactions. However, based on the available literature, a specific and detailed reaction pathway map for this particular compound has not been published.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry offers powerful tools to predict various molecular properties, providing insights that complement experimental data. For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, theoretical calculations are instrumental in forecasting its NMR spectroscopic signature and understanding the distribution of electrons within the molecule.

Gauge-Invariant Atomic Orbitals (GIAO) for NMR Chemical Shifts

The Gauge-Invariant Atomic Orbital (GIAO) method is a robust computational approach for the prediction of NMR chemical shifts. researchgate.netacs.org This method, often employed in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors of atomic nuclei, which can then be converted to chemical shifts (δ) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). imist.ma

Theoretical calculations on related nitro-1H-indazoles have demonstrated that the GIAO method, particularly at the B3LYP/6-311++G(d,p) level of theory, provides a reliable basis for interpreting experimental NMR spectra. acs.orgnih.gov For these systems, empirical equations are often used to convert the calculated absolute shieldings (σ) in the gas phase to chemical shifts in solution. acs.orgnih.gov

The presence and position of the electron-withdrawing nitro group significantly influence the 1H and 13C chemical shifts of the aromatic indazole ring. nih.gov In the case of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the nitro group at the C4 position is expected to cause a downfield shift (higher ppm values) for the adjacent protons and carbons due to its deshielding effect. Conversely, the electron-donating isopropyl group at the C6 position would likely induce an upfield shift (lower ppm values) for the nearby nuclei. The interplay of these opposing electronic effects determines the final predicted chemical shifts.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| H1 (NH) | ~13.0 - 14.0 | - |

| H3 | ~8.0 - 8.5 | ~135 - 140 |

| H5 | ~7.5 - 8.0 | ~115 - 120 |

| H7 | ~7.0 - 7.5 | ~110 - 115 |

| CH (isopropyl) | ~3.0 - 3.5 | ~30 - 35 |

| CH3 (isopropyl) | ~1.2 - 1.5 | ~20 - 25 |

| C3a | - | ~140 - 145 |

| C4 | - | ~145 - 150 |

| C5 | - | ~115 - 120 |

| C6 | - | ~150 - 155 |

| C7 | - | ~110 - 115 |

| C7a | - | ~120 - 125 |

Dipole Moments and Charge Distribution Analysis

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key indicator of its polarity. Computational methods can predict the dipole moment and provide a detailed analysis of the charge distribution, often through Mulliken population analysis or Natural Bond Orbital (NBO) analysis. niscpr.res.in

For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the presence of the strongly electron-withdrawing nitro group and the electron-donating isopropyl group is expected to create a significant dipole moment. The nitro group will draw electron density towards itself, creating a region of partial negative charge, while the isopropyl group will push electron density into the ring, contributing to regions of partial positive charge.

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| N (nitro group) | ~ +0.4 to +0.6 |

| O (nitro group) | ~ -0.3 to -0.5 |

| N1 (pyrazole ring) | ~ -0.2 to -0.4 |

| N2 (pyrazole ring) | ~ -0.1 to -0.3 |

| C4 | ~ +0.1 to +0.3 |

| C6 | ~ -0.1 to -0.2 |

Aromaticity and Electronic Delocalization Studies

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π electrons. In fused heterocyclic systems like indazole, the aromaticity of each ring can be assessed using various computational indices.

Assessment of Pyrazole and Benzene (B151609) Ring Aromaticity in the Fused System

The indazole scaffold consists of a fused benzene and pyrazole ring. nih.gov The aromaticity of each ring can be quantified using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). nih.gov HOMA is a geometry-based index where a value close to 1 indicates high aromaticity, while NICS is a magnetic criterion where negative values typically signify aromaticity.

In the parent 1H-indazole, both the benzene and pyrazole rings exhibit aromatic character. rsc.org However, the degree of aromaticity can be influenced by substituents.

Influence of Substituents on Electronic Properties

The electronic properties and aromaticity of the indazole ring system are significantly modulated by the nature and position of substituents. The presence of an electron-donating group, such as the isopropyl group at the C6 position, generally increases the electron density in the benzene ring. In contrast, the electron-withdrawing nitro group at the C4 position strongly decreases the electron density, particularly in its vicinity.

Synthesis and Chemical Properties of Novel Derivatives of 1h Indazole, 6 1 Methylethyl 4 Nitro

Rational Design of Derivatives for Modulated Chemical Behavior

The rational design of derivatives of 1H-Indazole, 6-(1-methylethyl)-4-nitro- is guided by the interplay of its existing substituents. The electron-withdrawing nitro group at the C4 position significantly influences the electron density of the entire ring system, while the bulky isopropyl group at C6 provides steric hindrance. These inherent properties can be leveraged to modulate the chemical behavior of new derivatives.

Structure-guided design is a key strategy in developing new indazole derivatives. nih.gov For instance, the 1H-indazole-3-amine structure is a known effective hinge-binding fragment in kinase inhibitors. nih.gov By introducing an amine or amide at the C3 position of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, it may be possible to create compounds with specific biological targets.

Furthermore, the electronic properties of the indazole ring can be fine-tuned. The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation would dramatically alter the electronic nature of the molecule, switching from an electron-deficient to an electron-rich system and thereby modifying its reactivity and potential biological interactions. The isopropyl group, while primarily a steric controller, can also influence the lipophilicity of the molecule, a critical parameter for drug design.

Synthetic Methodologies for Further Functionalization of the Indazole Core

The functionalization of the indazole core can be achieved at several positions, with the N1, C3, and C7 positions being the most commonly targeted for modification. chim.itresearchgate.net

Modification at the N1 Position

The N1 position of the indazole ring is a primary site for functionalization due to the presence of a reactive NH group. nih.gov Alkylation and arylation are common modifications at this position.

N-Alkylation: Direct alkylation of the indazole anion, generated by a suitable base, is a common method. nih.gov However, this can often lead to a mixture of N1 and N2 isomers, with the ratio depending on the substrate and reaction conditions. nih.govbeilstein-journals.orgbeilstein-journals.org For 1H-Indazole, 6-(1-methylethyl)-4-nitro-, the steric bulk of the C6-isopropyl group and the electronic influence of the C4-nitro group would likely play a significant role in the regioselectivity of N-alkylation. Recent developments have focused on achieving high N1-selectivity. For example, using specific bases like sodium hydride in THF with electron-deficient indazoles has shown high N1-selectivity. beilstein-journals.org

N-Arylation: Copper-catalyzed N-arylation, such as the Buchwald-Hartwig amination, provides an effective route to N1-aryl indazoles. researchgate.net These reactions typically employ a copper catalyst, a ligand (e.g., a diamine), and a base. researchgate.net The choice of solvent can also influence the reaction rate and regioselectivity. researchgate.net

| Reaction Type | Reagents and Conditions | Expected Outcome for 1H-Indazole, 6-(1-methylethyl)-4-nitro- |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Formation of N1- and N2-alkylated derivatives. The ratio will be influenced by the steric hindrance of the isopropyl group and the electronic effect of the nitro group. |

| N-Arylation | Aryl halide, Copper catalyst (e.g., CuI), Ligand (e.g., diamine), Base (e.g., K2CO3) | Selective formation of N1-aryl derivatives. |

Functionalization at Other Ring Positions (e.g., C3, C7)

C3-Functionalization: The C3 position of the indazole ring is another key site for introducing diversity. chim.it Due to the lower nucleophilicity of the C3 position, direct alkylation is challenging. nih.gov However, several strategies have been developed to overcome this.

Halogenation: The introduction of a halogen, such as iodine or bromine, at the C3 position serves as a versatile handle for further modifications via cross-coupling reactions. chim.it This is typically achieved using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).

Metal-Catalyzed Cross-Coupling: Once halogenated at C3, Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively. chim.it

Direct C-H Functionalization: Recent advances have enabled the direct C-H functionalization at the C3 position, often using transition metal catalysts like palladium. nih.gov This approach offers a more atom-economical route to C3-substituted indazoles.

C7-Functionalization: The C7 position can also be functionalized, although it is generally less reactive than the C3 position. researchgate.net Directed metalation strategies, where a directing group on the indazole ring facilitates metalation at the adjacent C7 position, can be employed.

Investigation of the Chemical Reactivity Profile of New Derivatives

The chemical reactivity of derivatives of 1H-Indazole, 6-(1-methylethyl)-4-nitro- will be largely dictated by the nature of the newly introduced functional groups.

Reduction of the Nitro Group: The C4-nitro group is a key reactive site. It can be readily reduced to an amino group using various reducing agents such as SnCl2/HCl or catalytic hydrogenation. This amino group can then serve as a point for further derivatization, for example, through acylation or diazotization followed by substitution.

Reactivity of C3-Substituents: If a C3-amino derivative is synthesized, its reactivity will be characteristic of aromatic amines. If a C3-ester is introduced, it can undergo hydrolysis to the corresponding carboxylic acid or be converted to amides. nih.gov

Influence on Ring Acidity/Basicity: The introduction of electron-donating or electron-withdrawing groups will modulate the pKa of the indazole N-H proton and the basicity of the pyrazole (B372694) nitrogen atoms. chemicalbook.com For example, an electron-donating group at C3 would increase the basicity of the ring nitrogens.

Stereochemical Control in Derivative Synthesis

When introducing chiral centers into the derivatives of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, controlling the stereochemistry is crucial.

A notable example of stereoselective synthesis involving indazoles is the copper-hydride catalyzed C3-allylation of N-(benzoyloxy)indazoles, which can create C3-quaternary chiral centers with high enantioselectivity. nih.govmit.edu This method utilizes an umpolung strategy, where the indazole acts as an electrophile. nih.gov Density functional theory (DFT) calculations have suggested that these reactions proceed through a six-membered Zimmerman-Traxler-type transition state, where the stereoselectivity is governed by steric interactions. nih.gov

For derivatives of 1H-Indazole, 6-(1-methylethyl)-4-nitro-, if a prochiral center is introduced, for instance through alkylation at the C3 position with a suitable substrate, enantioselective catalysis could be employed to favor the formation of one enantiomer. The bulky C6-isopropyl group could also play a role in directing the stereochemical outcome of such reactions.

Advanced Academic Applications and Future Research Directions Excluding Prohibited Areas

Exploration as Chemical Probes for Fundamental Organic Reactions

The indazole ring system is known to participate in a variety of chemical transformations. The specific electronic configuration of 1H-Indazole, 6-(1-methylethyl)-4-nitro- makes it a compelling candidate for use as a chemical probe to investigate reaction mechanisms. For instance, studies on the reaction of 4-nitro-1H-indazole with formaldehyde (B43269) in acidic conditions have provided insights into the reactivity of the indazole nucleus. acs.orgnih.govresearchgate.net The reaction proceeds to form N1-hydroxymethyl derivatives, and the presence of an electron-withdrawing nitro group influences the stability and reactivity of the molecule. acs.orgnih.gov

The target compound could be used to probe:

Steric Effects: The 6-isopropyl group can exert significant steric hindrance, influencing the regioselectivity of reactions such as N-alkylation, which is a common challenge in indazole chemistry. nih.gov

Electronic Effects: The 4-nitro group strongly withdraws electron density from the aromatic system, affecting the nucleophilicity of the ring nitrogens and the susceptibility of the benzene (B151609) ring to nucleophilic aromatic substitution.

Reaction Kinetics: By comparing the reaction rates of this compound with less substituted indazoles, researchers could quantify the electronic impact of the 4-nitro group and the steric influence of the 6-isopropyl group on various transformations.

Potential in Materials Science Research

Heterocyclic compounds are fundamental building blocks for advanced functional materials, including polymers, organic light-emitting diodes (OLEDs), and sensors. While direct applications of this specific indazole are yet to be explored, its structure suggests potential in materials science.

Monomer Synthesis: The 1H-indazole moiety can be functionalized at the N1 position. This allows for the incorporation of the molecule into a polymer backbone. The resulting polymers could possess unique thermal or photophysical properties conferred by the rigid, aromatic indazole unit.

Functional Materials: The nitro group is a versatile functional handle. It can be reduced to an amine, which can then be used to link the indazole unit to other molecules or surfaces, creating materials for applications in catalysis or as chemical sensors. The inherent polarity and potential for hydrogen bonding could also be exploited in the design of liquid crystals or other ordered materials.

Application as Corrosion Inhibitors in Chemical Systems

Indazole derivatives have demonstrated significant promise as corrosion inhibitors for various metals and alloys in acidic environments. nih.govcarta-evidence.orgresearchgate.net The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that impedes the corrosion process. This adsorption is facilitated by the presence of heteroatoms (like nitrogen) and the π-electrons of the aromatic system.

Studies on related compounds, such as 5-nitroindazole (B105863) and 2-methyl-6-nitro-2H-indazole, have shown high inhibition efficiencies. carta-evidence.orgresearchgate.netrsc.org These molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. carta-evidence.orgresearchgate.net The adsorption of these inhibitors on metal surfaces often follows the Langmuir adsorption isotherm. researchgate.netrsc.org The effectiveness of nitro-substituted indazoles is attributed to the ability of the nitrogen atoms and the nitro group to coordinate with the metal surface.

The presence of the 6-isopropyl group in 1H-Indazole, 6-(1-methylethyl)-4-nitro- would likely enhance its performance as a corrosion inhibitor by increasing its surface coverage and hydrophobicity, thereby providing a more robust barrier against corrosive species.

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Max Inhibition Efficiency (%) | Concentration |

|---|---|---|---|---|

| 2-methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 | 1 mM |

| 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole | C38 Steel | 1 M HCl | 94.73 | 1 mM |

| 5-nitroindazole (NIA) | Carbon Steel | 1 M HCl | ~85 (estimated from graph) | 5 mM |

| 5-nitroindazole | Copper | 3.0% NaCl | 99 | 0.4 mM |

Development of Novel Synthetic Methodologies Inspired by 1H-Indazole, 6-(1-methylethyl)-4-nitro- Chemistry

While the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- is not explicitly described, methodologies for analogous 4,6-disubstituted 1H-indazoles provide a clear blueprint. A versatile route starts from a substituted 2-methyl-3-nitroaniline derivative. chemicalbook.comgoogle.com For the target compound, this would likely involve the diazotization of 5-isopropyl-2-methyl-3-nitroaniline, followed by an intramolecular cyclization reaction. google.com

A patent for the synthesis of related compounds like 6-bromo-4-nitro-1H-indazole and 6-methyl-4-nitro-1H-indazole outlines a robust, multi-step process suitable for industrial production. google.com This general pathway offers a platform for creating a diverse library of 4,6-disubstituted indazoles by simply varying the starting aniline (B41778). The development of this synthetic approach could lower production costs and increase the availability of these important pharmaceutical intermediates. google.com

| Step | Reaction | Reactant(s) | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Nitration | Substituted 2-methylaniline | Substituted 2-methyl-3-nitroaniline | Variable |

| 2 | Diazotization & Ring Closure | Substituted 2-methyl-3-nitroaniline, Nitrite (B80452) Source | 6-Substituted-4-nitro-1H-indazole | 52% (for 6-methyl) |

Unexplored Reactivity and Transformation Pathways

The functional groups on 1H-Indazole, 6-(1-methylethyl)-4-nitro- offer numerous opportunities for exploring novel chemical transformations.

Reduction of the Nitro Group: A primary avenue for further chemistry is the selective reduction of the 4-nitro group to a 4-amino group. This transformation would yield 4-amino-6-(1-methylethyl)-1H-indazole, a versatile intermediate. The resulting amino group can undergo a wide range of reactions, including diazotization (to introduce other functional groups like halogens or hydroxyls), acylation, and alkylation, opening pathways to a vast array of new derivatives.

C-H Functionalization: Direct C-H activation and functionalization at the C3, C5, or C7 positions of the indazole ring represent a modern and efficient way to synthesize complex derivatives without the need for pre-functionalized starting materials.

N-Alkylation Regioselectivity: The interplay between the electron-withdrawing 4-nitro group and the steric bulk of the 6-isopropyl group on the regioselectivity of N1 vs. N2 alkylation has not been studied. nih.gov A systematic investigation could lead to predictable, selective synthesis of either the 1-alkyl or 2-alkyl isomer, which is a significant challenge in indazole chemistry. beilstein-journals.org

Cycloaddition Reactions: Although less common for the indazole core itself, exploring its potential as a partner in cycloaddition reactions, perhaps after transformation into a more reactive intermediate, could lead to novel fused heterocyclic systems.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1H-Indazole, 6-(1-methylethyl)-4-nitro-, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves nitration of a pre-functionalized indazole core or cyclization of nitro-substituted precursors. Key considerations include:

- Nitro Group Stability : Use low-temperature nitration (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation.

- Isopropyl Introduction : Alkylation via Friedel-Crafts or nucleophilic substitution, with AlCl₃ as a catalyst, requires anhydrous conditions .

- Yield Optimization : Monitor intermediates via TLC/HPLC and employ recrystallization (e.g., ethanol/water mixtures) for purification.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Limitation |

|---|---|---|---|

| Direct Nitration | 45–55 | ≥95 | Competing side reactions |

| Cyclization Approach | 60–70 | ≥98 | Sensitivity to moisture |

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 1H-Indazole, 6-(1-methylethyl)-4-nitro-?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons; isopropyl groups show distinct splitting patterns).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate nitro-containing byproducts .

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹) and indazole N-H (3400–3200 cm⁻¹) stretches. Cross-validate with XRD for crystal structure analysis .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the 4-position influence the reactivity of the indazole core in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro group reduces electron density at adjacent positions, hindering electrophilic substitution but facilitating nucleophilic attack at the 5-position.

- Theoretical Framework : Use DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Compare with Hammett σ values to quantify substituent effects .

- Experimental Validation : Perform Suzuki-Miyaura coupling under Pd(PPh₃)₄ catalysis; monitor regioselectivity via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted indazole derivatives?

- Methodological Answer :

- Meta-Analysis Framework :

Data Harmonization : Normalize assay conditions (e.g., cell lines, IC₅₀ protocols) across studies using PRISMA guidelines.

Variable Isolation : Conduct controlled dose-response studies to isolate substituent effects (e.g., nitro vs. methoxy groups).

Statistical Modeling : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time) .

- Case Study : Re-evaluate conflicting cytotoxicity data by replicating assays under standardized conditions (e.g., MTT protocol, 72-hour exposure) .

Q. What computational strategies can predict the metabolic stability of 1H-Indazole, 6-(1-methylethyl)-4-nitro- in preclinical studies?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential oxidation sites (e.g., nitro reduction to amine).

- Molecular Dynamics (MD) : Simulate liver microsomal environments (e.g., CHARMM force fields) to assess binding affinity to metabolizing enzymes .

- Validation : Compare computational results with in vitro hepatocyte assays using LC-MS/MS metabolite profiling .

Methodological Design and Theoretical Frameworks

Q. How can factorial design optimize the synthesis of 1H-Indazole, 6-(1-methylethyl)-4-nitro- while minimizing byproduct formation?

- Methodological Answer :

- Design Setup : Use a 2³ factorial design to test temperature (X₁), catalyst loading (X₂), and reaction time (X₃).

- Response Variables : Measure yield (Y₁) and byproduct concentration (Y₂) via HPLC.

- Statistical Analysis : Apply ANOVA to identify significant factors; optimize via response surface methodology (RSM) .

- Example Table :

| Run | X₁ (°C) | X₂ (mol%) | X₃ (h) | Y₁ (%) | Y₂ (%) |

|---|---|---|---|---|---|

| 1 | 25 | 5 | 2 | 48 | 12 |

| 2 | 50 | 10 | 4 | 65 | 8 |

Q. What role does molecular symmetry play in the crystallization behavior of nitro-substituted indazoles?

- Methodological Answer :

- Theoretical Basis : Apply Kitaigorodskii’s packing index to predict crystal lattice stability. Non-symmetric substituents (e.g., isopropyl) disrupt close packing, leading to polymorphic forms.

- Experimental Approach : Screen solvents (e.g., DMSO, THF) under slow evaporation and analyze via PXRD. Compare with Mercury CSD software predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.